Welcome to the BenchChem Online Store!
molecular formula C9H9BrOS B7869431 1-(3-Bromo-4-(methylthio)phenyl)ethanone CAS No. 79324-78-0

1-(3-Bromo-4-(methylthio)phenyl)ethanone

Cat. No. B7869431
M. Wt: 245.14 g/mol
InChI Key: CBTKWQDQVWVZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08940724B2

Procedure details

The 1-(3-bromo-4-fluorophenyl)ethanone (2.00 g, 9.20 mmol) and sodium thiomethoxide (0.710 g, 10.1 mmol) was dissolved in dimethylacetamide (4.6 mL) and the slurry was heated at 120° C. in a microwave reactor for 1 h. The reaction mixture was diluted with water (30 mL) and the mixture was extracted with EtOAc (2×100 mL). The combined organic layers were washed with water (1×75 mL) and dried over magnesium sulfate. The crude product was purified by medium pressure chromatography (silica gel, 0 to 75% EtOAc:hexanes) to give 1-(3-bromo-4-(methylthio)phenyl)ethanone. Mass Spectrum (ESI) m/e=245.1 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][C:7]=1F.[CH3:12][S-:13].[Na+]>CC(N(C)C)=O.O>[Br:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][C:7]=1[S:13][CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C=CC1F)C(C)=O
Name
Quantity
0.71 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
4.6 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (1×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product was purified by medium pressure chromatography (silica gel, 0 to 75% EtOAc:hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1SC)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.